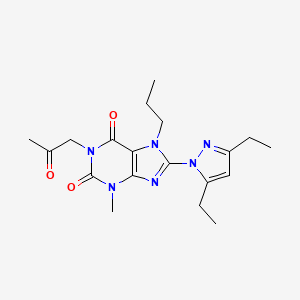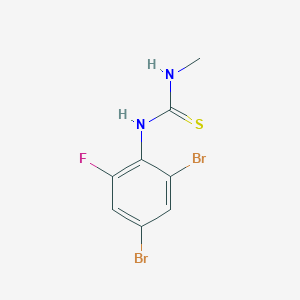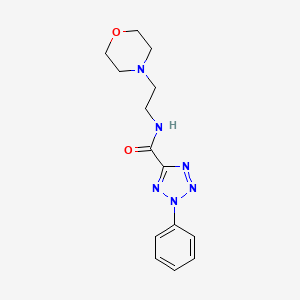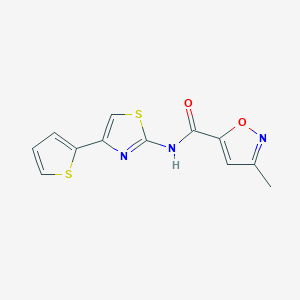![molecular formula C8H17ClN2 B2892718 2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride CAS No. 2580242-11-9](/img/structure/B2892718.png)
2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride, also known as 2-isopropyl-2,6-diazaspiro[3.3]heptane hydrochloride, is a chemical compound with the CAS Number: 2580242-11-9 . It has a molecular weight of 176.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2.ClH/c1-7(2)10-5-8(6-10)3-9-4-8;/h7,9H,3-6H2,1-2H3;1H . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique
Synthesis Methods
Synthesis of 2,6-diazaspiro[3.3]heptanes : A practical route for synthesizing 2,6-diazaspiro[3.3]heptanes has been described, highlighting its utility in both library and large-scale synthesis contexts (Hamza et al., 2007).
Applications in Pd-catalyzed Aryl Amination Reactions : The synthesis of a 2,6-diazaspiro[3.3]heptane building block was reported for use in arene amination reactions, demonstrating its effectiveness in producing a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes (Burkhard & Carreira, 2008).
Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes : Research explored the synthesis of these compounds as analogues of hexahydropyridazine, finding that they can be produced with high yields and stereospecificity (Pancholi et al., 2018).
Synthesis of Spirocyclic Azetidines : Novel angular azaspiro[3.3]heptanes were synthesized, including gem-difluoro and gem-dimethyl variants, demonstrating their potential in drug discovery (Guerot et al., 2011).
Chemical Transformations and Applications
Chemical Transformations of 3-Aminopyrrolidin-2-ones : This study detailed the reactions of 3-aminopyrrolidin-2-ones with benzaldehyde to produce azomethines, leading to various derivatives with potential pharmaceutical applications (Kostyuchenko et al., 2009).
Intramolecular Imino-ene Reaction of 2H-azirines with Alkenes : This research demonstrated the construction of novel (poly)cyclic alkaloids incorporating a 1,5-diazaspiro[2.4]heptane core, revealing significant potential in the development of complex molecular structures (Liu et al., 2018).
Synthesis of 2-Azaspiro[3.3]heptane-Derived Amino Acids : This study synthesized novel amino acids for use in chemistry, biochemistry, and drug design, expanding the family of sterically constrained amino acids (Radchenko et al., 2010).
Therapeutic and Medicinal Research
- Synthesis and Antibacterial Activity of Quinolines : The synthesis of novel quinolines incorporating an azaspiro[2.4]heptane moiety demonstrated potent antibacterial activity against respiratory pathogens, underscoring its potential in treating respiratory tract infections (Odagiri et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds have been used in the development of protein degrader building blocks , suggesting that this compound may also interact with specific proteins to modulate their activity or stability.
Mode of Action
It’s suggested that it may function as a ligand for protein degradation . This implies that the compound could bind to specific proteins, marking them for degradation and thus altering the protein composition within the cell.
Biochemical Pathways
Given its potential role in protein degradation , it may impact pathways involving the targeted proteins, leading to downstream effects on cellular processes.
Result of Action
If it functions as a protein degrader , it could lead to the reduction or elimination of specific proteins within the cell, potentially altering cellular functions and processes.
Propriétés
IUPAC Name |
2-propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c1-7(2)10-5-8(6-10)3-9-4-8;/h7,9H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTHIIDYKIOUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(C1)CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892635.png)
![(2-(Aminomethyl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride](/img/structure/B2892637.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2892638.png)



![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide](/img/structure/B2892649.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2892650.png)


![2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide](/img/structure/B2892654.png)



